6-Phenyl-1-hexanol
Description
Contextualization within Organic Chemistry and Phenyl Alcohol Class
6-Phenyl-1-hexanol, with the molecular formula C₁₂H₁₈O, belongs to the class of phenyl alcohols. ontosight.aifishersci.canih.gov These compounds are characterized by the presence of both a phenyl group (a six-carbon aromatic ring) and a hydroxyl group (-OH) attached to an aliphatic chain. ontosight.ai The length and structure of the aliphatic chain, as well as the position of the phenyl and hydroxyl groups, influence the physical and chemical properties of phenyl alcohols. This compound specifically features a six-carbon alkyl chain linking the phenyl group to the terminal hydroxyl group. ontosight.ai This structural arrangement contributes to its specific solubility, boiling point, and reactivity profile within the broader category of phenyl alcohols. ontosight.ai Research into phenyl alcohols often investigates the interplay between the aromatic and aliphatic portions of the molecule and how this influences their behavior in various reactions and environments. Studies have explored the dielectric response of phenyl-substituted primary monohydroxy alcohols with varying alkyl chain lengths, including this compound, to understand their relaxation behavior. acs.org
Significance as a Research Molecule in Synthetic and Applied Domains
This compound serves as a valuable research molecule, particularly as a precursor or intermediate in the synthesis of more complex organic molecules. ontosight.ai Its bifunctional nature, possessing both an aromatic ring and a primary alcohol, allows for diverse chemical transformations. It can be utilized in the synthesis of pharmaceuticals, specialty chemicals, fragrances, and plasticizers. ontosight.aiguidechem.com The compound's role in organic synthesis is highlighted by its use in various reaction schemes explored in academic literature. For instance, it is mentioned as a compound useful in organic synthesis. chemicalbook.comchemdad.comlookchem.com Research has also investigated its potential in specific synthetic methodologies, such as the stepwise degradation of hydroxyl compounds to aldehydes via successive C–C bond cleavage, where this compound has been included as a substrate in experimental studies. rsc.org
Emerging Research Trajectories and Interdisciplinary Relevance
Emerging research involving this compound demonstrates its interdisciplinary relevance. While primarily studied in organic synthesis, its presence or potential use is noted in other fields. For example, research into the aromatic profiles of beverages like mead and wine sometimes involves the analysis of higher alcohols, although this compound is not as commonly discussed in these contexts as other C6 alcohols like 1-hexanol (B41254) or phenylethanol. mdpi.comopenagrar.deresearchgate.net However, the study of related phenyl alcohols in areas like percutaneous absorption research suggests potential avenues for exploring this compound's interactions with biological systems or materials. nih.gov Furthermore, its use as a building block or linker in the synthesis of more complex structures, such as in the context of potential pharmaceutical intermediates or materials science applications, indicates ongoing and potential future research trajectories. ontosight.aichemicalbook.combiosynth.com
Selected Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2430-16-2 | fishersci.canih.govguidechem.com |
| Molecular Formula | C₁₂H₁₈O | ontosight.aifishersci.canih.gov |
| Molecular Weight | 178.27 g/mol | ontosight.ainih.govguidechem.com |
| Boiling Point | 154-155 °C at 11 mm Hg | chemicalbook.comchemsrc.com |
| Density | 0.953 g/mL at 25 °C | chemicalbook.comchemsrc.com |
| Refractive Index | n20/D 1.511 | chemicalbook.comchemsrc.com |
| Flash Point | >110°C or 121.8 °C | fishersci.caguidechem.com |
| XLogP3 (predicted) | 3.9 | nih.govuni.lu |
| LogP (predicted) | 2.78180 | guidechem.comlookchem.com |
| Water Solubility | Slightly soluble | ontosight.ai |
Note: Some property values may vary slightly depending on the source and measurement conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,13H,1-2,4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXBUMXUJRZANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179033 | |
| Record name | Benzenehexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2430-16-2 | |
| Record name | Benzenehexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenehexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Phenyl-1-hexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Catalytic Routes for 6 Phenyl 1 Hexanol
Established Laboratory-Scale Synthetic Approaches
Several methods have been developed for the synthesis of 6-phenyl-1-hexanol at the laboratory scale, focusing on the transformation of readily available starting materials.
Reduction of Carbonyl Precursors (Aldehydes/Ketones)
One common approach involves the reduction of carbonyl compounds, specifically 6-phenylhexanal. Aldehydes and ketones can be reduced to their corresponding alcohols using various reducing agents. notability.com A general method for the synthesis of alcohols from aldehydes or ketones involves reduction with sodium borohydride (B1222165) (NaBH₄). Typically, the aldehyde or ketone is dissolved in a solvent like tetrahydrofuran (B95107) (THF), and an aqueous solution of NaBH₄ is added dropwise at room temperature. rsc.org The reaction mixture is stirred until the starting material is consumed, followed by quenching with saturated aqueous ammonium (B1175870) chloride and extraction of the product. rsc.org This method is applicable to the synthesis of various alcohols, including this compound from 6-phenylhexanal. rsc.org
Hydrogenation of Alkynyl Precursors (e.g., 6-Phenylhex-5-yn-1-ol)
Another established route is the hydrogenation of alkynyl precursors, such as 6-phenylhex-5-yn-1-ol. chemicalbook.comchemsrc.com This transformation typically involves the addition of hydrogen gas across the triple bond in the presence of a catalyst. A common catalyst for this type of reduction is palladium on activated charcoal (Pd/C). chemicalbook.comprepchem.com The reaction is generally carried out in a solvent like ethanol (B145695) under a hydrogen atmosphere. chemicalbook.com
A reported procedure describes dissolving the alkyne in ethanol and adding a heterogeneous mixture of palladium on carbon. chemicalbook.com The reaction mixture is then shaken under a hydrogen pressure of approximately 2068.65 Torr (40 psi) for a specified time, such as 2 hours. chemicalbook.com After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to obtain the product. chemicalbook.com This method has been reported to yield this compound from 6-phenylhex-5-yn-1-ol with a reported yield of 70%. chemicalbook.com
Advanced Synthetic Strategies and Process Optimization
Recent efforts in the synthesis of this compound have focused on developing more advanced strategies and optimizing existing processes to improve efficiency, selectivity, and sustainability.
Catalytic Systems for Synthesis
Catalytic systems play a crucial role in the efficient synthesis of this compound. Various catalysts, particularly transition metal catalysts, are being explored for both reduction and hydrogenation reactions. For the hydrogenation of alkynyl precursors, supported palladium catalysts like Pd/C are widely used. chemicalbook.comprepchem.com The activity and selectivity of these catalysts can be influenced by factors such as the support material, metal loading, and reaction conditions.
While the provided search results primarily detail the use of Pd/C for alkyne hydrogenation chemicalbook.com, research in catalytic synthesis continues to explore novel catalytic systems, including homogeneous and heterogeneous catalysts, to achieve higher yields, faster reaction rates, and milder conditions. tdx.cat
Application of Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being applied to the design of synthetic routes for chemical compounds, including this compound. firmenich.com This involves minimizing waste, using safer solvents and reagents, and developing energy-efficient processes.
Examples of green chemistry considerations in the synthesis of alcohols like this compound include the use of solvent recovery systems, such as ethanol distillation, to reduce waste. The development of catalytic methods that operate under milder conditions (e.g., lower temperatures and pressures) and utilize more environmentally benign catalysts aligns with green chemistry principles. tdx.cat While specific detailed research findings on the application of green chemistry solely for this compound synthesis were not extensively detailed in the provided results, the general principles of green chemistry are being integrated into chemical synthesis to minimize environmental impact. firmenich.com
Industrial Production Considerations for High-Purity Synthesis
Industrial production of this compound requires efficient and scalable synthetic methods that can deliver high-purity product consistently. Considerations for large-scale manufacturing include optimizing reaction conditions for maximum yield and purity, selecting cost-effective and readily available raw materials, and implementing robust purification procedures.
Techniques like continuous flow reactors can be employed to enhance heat transfer and reduce reaction times in industrial settings. In-line analytical methods, such as FTIR and HPLC, are crucial for monitoring conversion and ensuring product quality in real time. Achieving high purity, often cited as >92% or even 99% after purification, is essential for many applications. Purification methods like recrystallization using solvent mixtures (e.g., ethanol/water) and chromatographic techniques such as preparative HPLC and ion-exchange chromatography can be employed to remove impurities and achieve the desired purity level.
Table 1: Summary of Selected Synthetic Routes to this compound
| Precursor | Reaction Type | Catalyst | Solvent | Conditions | Reported Yield | Reference |
| 6-Phenylhex-5-yn-1-ol | Hydrogenation | Pd/C | Ethanol | 2068.65 Torr H₂, 2 hours | 70% | chemicalbook.com |
| 6-Phenylhexanal | Reduction | Sodium Borohydride | THF/Water | Room temperature, followed by NH₄Cl quench | Not Specified | rsc.org |
| 6-Phenylhexanoic acid | Reduction | Diborane in THF | THF | 0°C for 4 hours | Not Specified | prepchem.com |
Table 2: Purity and Characterization Data for this compound
| Property | Value | Method/Source | Reference |
| Purity | >92% (after purification) | Not Specified | |
| Purity | 99% (after recrystallization) | Ethanol/water (7:3) | |
| Purity | 97% | Supplier data | lookchem.comchemsrc.comsigmaaldrich.com |
| Appearance | White crystalline solid / Light Yellow Oil | Not Specified / LookChem | chembk.comlookchem.com |
| Boiling Point | 154-155 °C at 11 mmHg | Literature | chembk.comchemicalbook.comchemsrc.com |
| Density | 0.953 g/mL at 25 °C | Literature | chembk.comchemicalbook.comchemsrc.com |
| Refractive Index | n20/D 1.511 | Literature | chembk.comchemicalbook.comlookchem.comchemsrc.com |
Chemical Reactivity and Derivatization Studies of 6 Phenyl 1 Hexanol
Oxidation Pathways and Product Generation
The primary alcohol functional group in 6-phenyl-1-hexanol is susceptible to oxidation, which can lead to the formation of corresponding carbonyl compounds: aldehydes and carboxylic acids. The outcome of the oxidation reaction is highly dependent on the nature and strength of the oxidizing agent employed.
Formation of Aldehydes and Carboxylic Acids
Primary alcohols like this compound can be oxidized to aldehydes or further to carboxylic acids. quora.com Mild oxidizing agents typically convert primary alcohols to aldehydes, while stronger oxidizing agents can facilitate the complete oxidation to carboxylic acids. quora.com For instance, oxidation of a primary alcohol initially yields an aldehyde, which can then undergo further oxidation to a carboxylic acid. libretexts.org This two-step oxidation process involves the removal of hydrogen atoms from the carbon bearing the hydroxyl group and the adjacent carbon.
Investigation of Oxidizing Agent Specificity (e.g., Potassium Permanganate (B83412), Chromium Trioxide)
Different oxidizing agents exhibit varying specificities towards the oxidation of primary alcohols.
Chromium trioxide (CrO₃) is another widely used oxidizing agent. libretexts.orgresearchgate.net In the presence of sulfuric acid, it forms chromic acid (H₂CrO₄), a strong oxidant capable of converting primary alcohols to carboxylic acids. libretexts.orgnptel.ac.in Milder chromium(VI) reagents, such as pyridinium (B92312) chlorochromate (PCC), are known to oxidize primary alcohols selectively to aldehydes, preventing further oxidation to carboxylic acids. libretexts.orglibretexts.orgnptel.ac.in The oxidation with chromium trioxide-pyridine complex has been described as a general procedure for converting alcohols to carbonyl compounds, with the reaction typically completing within minutes. rushim.ru The specificity towards aldehyde or carboxylic acid formation depends on the specific chromium(VI) reagent and reaction conditions employed.
Reduction Reactions and Formation of Nitrogenous Analogues
Reduction reactions can involve the transformation of functional groups within this compound or its derivatives. While direct reduction of the alcohol group to an alkane is possible with strong reducing agents, the formation of nitrogenous analogues typically involves reactions with nitrogen-containing compounds.
Conversion to Primary Amines
The conversion of alcohols to primary amines is a significant transformation in organic synthesis. Although the provided information does not detail a direct reduction of this compound to 6-phenylhexylamine, it does reference the compound 6-phenylhexan-1-amine (6-phenylhexylamine) and its PubChem CID, indicating its existence as a related nitrogenous analogue. nih.gov The synthesis of amines from alcohols can be achieved through various methods, often involving activation of the alcohol leaving group followed by reaction with an amine source or via reductive amination of corresponding carbonyl compounds. researchgate.net For example, reductive amination of 6-oxohexanal with ethylphenylamine is suggested as a plausible method for synthesizing a related aminohexanol derivative. vulcanchem.com
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of alcohols can participate in nucleophilic substitution reactions, although alcohols are generally less reactive than alkyl halides in typical SN2 reactions because hydroxide (B78521) (OH⁻) is a poor leaving group. libretexts.org To facilitate nucleophilic substitution, the hydroxyl group is often converted into a better leaving group. libretexts.org This can be achieved by reacting the alcohol with strong acids to form protonated alcohols (-OH₂⁺), where water is a much better leaving group. libretexts.org Alternatively, the hydroxyl group can be converted into a sulfonate ester, which is also an excellent leaving group, enabling SN2 reactions with various nucleophiles. libretexts.org While the provided search results discuss the general principles of nucleophilic substitution of alcohol hydroxyl groups, specific detailed studies on this compound were not found within the provided snippets. However, the reactivity of the primary alcohol in this compound suggests it would undergo such reactions under appropriate conditions.
Esterification Reactions and Ester Derivative Synthesis
Esterification is a common reaction for alcohols, involving the reaction of the hydroxyl group with a carboxylic acid or a derivative (such as an acid chloride or anhydride) to form an ester. This reaction typically requires an acid catalyst. The primary alcohol group in this compound can readily undergo esterification to form various ester derivatives. While specific examples of esterification reactions of this compound were not detailed in the provided search results, the general reactivity of primary alcohols in esterification is well-established. vulcanchem.com The synthesis of fluorinated esters followed by reduction to alcohols is mentioned in the context of synthesizing fluorinated hexanol derivatives, implying the reverse reaction (esterification of hexanol derivatives) is also a relevant transformation.
Complex Chemical Transformations and Cascade Reactions
The reactivity of this compound can be explored through complex chemical transformations and cascade reactions, leading to various products through multiple steps. These reactions often involve the modification of the hydroxyl group, alterations to the carbon chain, or participation of the phenyl ring under specific conditions.
Stepwise Degradation and C-C Bond Cleavage Mechanisms
Stepwise degradation and C-C bond cleavage mechanisms involving alcohols can occur under various conditions, often catalyzed by transition metals or strong oxidizing agents. While direct detailed studies on the stepwise degradation and C-C bond cleavage specifically of this compound are not extensively detailed in the provided search results, related studies on other alcohols, including 1-phenylethanol (B42297) and other primary alcohols, offer insights into potential mechanisms.
Oxidative degradation reactions involving palladium and copper catalysts have been shown to induce C-C bond cleavage in alcohols. For instance, a study on the oxidative degradation of 1-phenylethanol using PdCl₂ and CuCl catalysts demonstrated C-C bond cleavage. rsc.org Although the primary focus was on 1-phenylethanol, this compound was also listed as a substrate in this research, suggesting its potential to undergo similar oxidative degradation pathways under comparable catalytic systems. rsc.org The optimization studies for 1-phenylethanol indicated that a catalytic system containing 20 mol% PdCl₂ and 30 mol% CuCl was effective. rsc.org The degradation of secondary alcohols in this context has been reported to release gaseous products such as H₂ and CO₂. rsc.org
While the precise mechanisms for this compound degradation require specific investigation, the general principles observed in the degradation of related alcohols under oxidative and catalytic conditions, involving potential C-C bond scission, are relevant.
Etherification Reactions via Dehydration with Acidic Catalysts
Primary alcohols like this compound can undergo etherification through dehydration, typically catalyzed by acidic substances. This reaction involves the intermolecular elimination of water between two alcohol molecules to form a symmetrical ether, or between an alcohol and another hydroxyl-containing compound to form an unsymmetrical ether.
Acid catalysts, including mineral acids and solid acids, are commonly employed for the dehydration of linear primary alcohols to their corresponding symmetrical ethers. acs.orgresearchgate.net Studies on the dehydration of 1-hexanol (B41254), a linear primary alcohol structurally related to the hexanol portion of this compound, have been conducted using various acidic catalysts such as the ion exchange resins Amberlyst 70 and Nafion NR50, and the zeolite H-BEA-25. researchgate.netresearchgate.net These catalysts have shown activity in converting 1-hexanol to di-n-hexyl ether, the symmetrical ether. researchgate.netresearchgate.net
Research findings indicate that the conversion, selectivity, and yield of the etherification reaction are dependent on the catalyst and reaction conditions, including temperature. For example, in the liquid-phase dehydration of 1-hexanol, Amberlyst 70 showed the highest conversion and yield at 190°C, while Nafion NR50 demonstrated higher selectivity for di-n-hexyl ether. researchgate.net The apparent activation energies for the etherification of 1-hexanol over these acidic catalysts were reported to be in the range of 108–140 kJ/mol. researchgate.net
Although these studies specifically focus on 1-hexanol, the established principles of acid-catalyzed dehydration for primary alcohols are applicable to this compound, suggesting its potential to form di-(6-phenylhexyl) ether or other ethers under suitable acidic conditions. The reaction generally proceeds via a mechanism involving protonation of the alcohol hydroxyl group, followed by the elimination of water to form a carbocation or a concerted E2-like mechanism, and subsequent nucleophilic attack by another alcohol molecule.
| Catalyst | Temperature (°C) | Conversion (%) (1-Hexanol) | Selectivity (%) (Di-n-hexyl ether) | Apparent Activation Energy (kJ/mol) |
| Amberlyst 70 | 190 | High | Lower | 108-140 |
| Nafion NR50 | 150-190 | Moderate | Higher | 108-140 |
| H-BEA-25 Zeolite | 190 | Good | Good | 108-140 |
Note: Data for 1-hexanol etherification is presented as indicative of the type of reactivity expected for primary alcohols like this compound under acidic dehydration conditions. researchgate.net
Role as a Precursor in Cyclization Reactions (e.g., Carbazole (B46965) Synthesis)
The structure of this compound, containing both a phenyl ring and a hexanol chain with a terminal hydroxyl group, suggests potential for participation in cyclization reactions, particularly those that can form new carbon-carbon or carbon-heteroatom bonds to create cyclic systems. While this compound itself is not commonly cited as a direct, single-step precursor for the synthesis of carbazoles in the provided literature, its structural elements are related to precursors used in more complex cyclization cascades that lead to carbazole frameworks.
Carbazoles are a class of heterocyclic compounds with a fused tricyclic structure. Their synthesis often involves the cyclization of precursors that already contain the necessary aromatic and nitrogen-containing fragments, along with a chain that can form the third ring. nih.gov For example, the synthesis of substituted carbazoles has been achieved from 2-(6-substituted-3-hexanol-1,5-diynyl)anilines through silver-catalyzed tandem intramolecular hydroamination and cyclization sequences. researchgate.netresearchgate.net In these reactions, a modified hexanol derivative is part of a more elaborate molecular scaffold that undergoes cyclization to form the carbazole core. Specifically, the conversion of 6-(2-aminophenyl)-1-phenylhexa-1,5-diyn-3-ol, a precursor containing a modified hexanol chain, into 4-phenyl-9H-carbazole has been reported. researchgate.netresearchgate.net This transformation involves the formation of new C-C and C-N bonds through a cascade process. researchgate.netresearchgate.net
Another approach to synthesizing polycyclic heteroaromatic compounds like carbazoles involves the catalytic condensation of phenols and aminoalcohols or aminophenols. d-nb.info This method typically proceeds through a sequence of hydrogenation, dehydrogenative condensation, and dehydrogenation steps. d-nb.info While this method can yield carbazoles, the direct use of this compound as a starting material in this specific condensation pathway is not explicitly described in the search results.
Although this compound may not be a direct, simple precursor, its structure contains the fundamental components (a phenyl ring and a six-carbon chain with a functional group) that could potentially be incorporated into more complex molecules designed for cyclization reactions leading to various cyclic or polycyclic structures under appropriate reaction conditions and with suitable co-reactants.
Spectroscopic Characterization and Dynamics of 6 Phenyl 1 Hexanol and Analogues
Broadband Dielectric Spectroscopy (BDS) Investigations
Broadband Dielectric Spectroscopy (BDS) is a powerful technique used to probe the molecular dynamics of materials by measuring their dielectric response over a wide range of frequencies and temperatures. For phenyl alcohols, including 6-phenyl-1-hexanol, BDS measurements have been conducted to analyze their dielectric relaxation processes. acs.orgnih.gov These measurements typically involve placing the sample between two electrodes and applying an oscillating electric field, then measuring the resulting polarization. acs.orgnih.govaip.org Studies on PhAs have been carried out in temperature ranges, including below their calorimetric glass transition temperature (Tg). acs.orgnih.gov
Analysis of Dielectric Response and Relaxation Processes (Debye, Alpha-Mode)
The dielectric loss spectra of phenyl alcohols, such as this compound and 2-phenyl-1-ethanol, often reveal the presence of a dominant relaxation process and dc conductivity above their glass transition temperatures. nih.gov This dominant process shifts to lower frequencies as the temperature decreases. nih.gov While initially interpreted as a genuine structural (alpha, α) process, more recent studies combining dielectric and mechanical measurements suggest that this single dominant peak in the dielectric response of PhAs is, in fact, a superposition of two processes: a slow Debye-like (D) process and the α-mode. nih.govresearchgate.netruc.dkresearchgate.net The Debye-like process is often characterized by a Kohlrausch-Williams-Watts (KWW) stretched exponent close to 0.90 in phenyl alcohols. nih.gov The challenge in disentangling these modes dielectrically arises from their similar time scales. nih.govresearchgate.net However, by analyzing the derivative of the real part of permittivity and combining BDS with techniques like mechanical spectroscopy or photon correlation spectroscopy, researchers have been able to differentiate these contributions. acs.orgnih.govresearchgate.netruc.dkarxiv.org The α-mode is associated with the structural relaxation, while the Debye process is linked to the dynamics of supramolecular structures formed by hydrogen bonding. ruc.dkresearchgate.netresearchgate.net
Dynamics of Dipole Correlations and Kirkwood Factor Analysis
The dielectric response of polar liquids, including phenyl alcohols, is influenced by the correlations between molecular dipoles. The Kirkwood factor (gK) is a parameter used to quantify these correlations. acs.orgnih.govarxiv.org Phenyl alcohols are characterized by a high Kirkwood factor, typically much larger than unity, which indicates strong correlations between dipoles. acs.orgnih.gov Studies suggest that as the Kirkwood factor or polarity increases, the cross-correlation between dipoles becomes more dominant in the dielectric response function. acs.orgnih.gov Analysis of the Kirkwood-Fröhlich correlation factor in phenyl propanols suggests that the Debye relaxation weakens as the phenyl ring is positioned closer to the hydroxyl group. arxiv.org This analysis provides insight into the nature and dynamics of the supramolecular structures formed in these alcohols. arxiv.org
Calorimetric Studies (e.g., Differential Scanning Calorimetry) for Phase Transitions
Calorimetric techniques, such as Differential Scanning calorimetry (DSC), are employed to investigate the thermal properties and phase transitions of materials like this compound and its analogues. acs.orgnih.govacs.orgresearchgate.net DSC measurements involve scanning samples at various temperatures, typically at a constant heating rate. acs.orgnih.govacs.orgarxiv.org These studies can reveal important thermal events, including glass transitions and crystallization. acs.orgnih.govresearchgate.netarxiv.org For instance, in the case of this compound, crystallization has been observed during cooling from room temperature, necessitating measurements in different temperature regimes upon heating of quenched material and cooling. nih.gov Calorimetric data for phenyl alcohols can show the presence of glass transition temperatures (Tg). acs.orgarxiv.org In some cases, particularly for phenyl alcohols confined within porous structures, two glass transition temperatures have been observed. acs.orgarxiv.org Bulk samples of phenyl alcohols typically exhibit a single glass transition. arxiv.org The glass transition temperatures can show a slight 'odd-even' effect with changes in molecular weight. arxiv.org
Utilization of Infrared (IR) and Mass Spectrometry in Mechanistic Studies
Infrared (IR) and Mass Spectrometry (MS) are valuable spectroscopic techniques utilized in the study of chemical compounds, including phenyl alcohols and their analogues, often in the context of mechanistic investigations. researchgate.netpdvpmtasgaon.edu.innist.govnist.govacs.org
IR spectroscopy provides information about the vibrational modes of molecules, which can be used to identify functional groups and study intermolecular interactions such as hydrogen bonding. arxiv.orgnist.govacs.orgresearchgate.net For alcohols, the O-H stretching vibration is particularly informative regarding the extent and nature of hydrogen bonding. acs.org Studies on phenyl alcohols using FTIR have examined the O-H stretching bands to understand self-association processes. acs.org Changes in the position and shape of these bands with temperature can indicate alterations in hydrogen bonding networks. acs.org IR spectroscopy has also been used to complement calorimetric measurements in investigating phase behavior and to study host-guest interactions in confined systems. researchgate.netarxiv.org
Computational Chemistry and Theoretical Modeling of 6 Phenyl 1 Hexanol Systems
Quantum Mechanical Studies (e.g., Density Functional Theory)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. DFT is widely used in computational chemistry to calculate various molecular parameters and simulate chemical processes. researchgate.netresearchgate.netacs.orgiranchembook.irresearchgate.netacs.orgresearchgate.netacs.org
Investigation of Solvent Polarity Effects on Reaction Yields
Solvent effects significantly influence chemical reactions by affecting reaction rates, equilibria, and selectivity. researchgate.netresearchgate.netacs.orgnih.gov Computational methods, including those based on quantum mechanics, can be used to model the influence of solvent polarity on reaction outcomes and potentially predict reaction yields. researchgate.netresearchgate.netacs.org The interaction between a solvent and solute can involve various mechanisms, such as polarity, polarizability, and hydrogen bonding. acs.org While the impact of solvent polarity on reaction yields is a known area of computational study, the provided search results did not include specific investigations focused on how solvent polarity affects reactions involving 6-Phenyl-1-hexanol. However, related compounds like 1-hexanol (B41254) are known to support a variety of solvent-solvent and solvent-solute interactions. acs.org
Molecular Dynamics Simulations for Conformational Analysis and Supramolecular Assembly
Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations are valuable for exploring the conformational landscape of flexible molecules and investigating how molecules assemble to form supramolecular structures. arxiv.orgacs.orgmdpi.comuni-saarland.de
While no specific MD simulations focused solely on the conformational analysis or supramolecular assembly of this compound were found in the provided search results, MD has been applied to study related systems. For instance, MD simulations have been used to investigate phenyl alcohols in confined environments, providing insights into their behavior and interactions. rsc.org MD simulations are also a standard tool for studying the dynamics, intermolecular interactions, and local structure in various alcohol systems. sci-hub.sedntb.gov.ua
Hydrogen Bonding Networks and Intermolecular Interactions
Hydrogen bonding is a crucial intermolecular interaction influencing the properties and assembly of molecules containing hydroxyl groups, such as this compound. sci-hub.sedntb.gov.ua Molecular dynamics simulations can provide detailed information about the formation, structure, and dynamics of hydrogen bonding networks and other intermolecular forces within a system. sci-hub.searxiv.orgdntb.gov.ua Studies using MD simulations on phenyl alcohols have indicated the formation of hydrogen bonds between the alcohol molecules and surrounding structures, as well as other interactions like pi-stacking between aromatic rings. rsc.org While these studies were not specifically on this compound, they illustrate the capability of MD simulations to explore the types of interactions relevant to this molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models to correlate chemical structure with biological activity or other properties. nih.govresearchgate.neteuropa.eu These models can then be used to predict the properties of untested compounds based on their molecular structures. nih.gov QSAR is applied in various fields, including toxicity prediction and drug discovery. nih.govresearchgate.net
This compound has been included in QSAR studies, specifically in the context of predicting aquatic toxicity. One study on the aquatic toxicity of benzene (B151609) derivatives listed this compound with experimental and predicted values for toxicity. researchgate.netnih.gov
Here is the data for this compound from one QSAR study:
| Compound | CAS Number | log(1/IGC) (Experimental) | log(1/IGC) (Predicted) |
| This compound | 2430-16-2 | 0.87 | 0.95 |
This demonstrates the application of QSAR modeling to this compound for predictive purposes.
Exploration of Biological Activities and Biochemical Research Applications
Antimicrobial Efficacy and Mechanistic Investigations
Studies exploring the antimicrobial properties of hexanol derivatives have provided insights into their potential effects on bacterial growth. While direct, detailed studies specifically on the antimicrobial efficacy of 6-Phenyl-1-hexanol are limited in the provided literature, research on related compounds and general hexanol properties offers some context.
Studies on Bacterial Growth Inhibition (e.g., Gram-Negative Bacteria)
Research on 1-hexanol (B41254), a structurally related alcohol, has indicated antibacterial effects, particularly against Gram-negative bacteria researchgate.netnih.gov. Studies have shown that 1-hexanol can inhibit the growth of various food-related Gram-negative bacteria researchgate.net. For instance, 1-hexanol exhibited antibacterial effects against Gram-negative bacteria but did not affect Gram-positive bacteria in one study researchgate.netnih.gov. A volatile fraction from Maclura pomifera fruit peel, containing 1-hexanol as a major component, demonstrated moderate antibacterial activity against several bacterial strains, including the Gram-negative Escherichia coli and Enterobacter faecalis, as well as the Gram-positive Bacillus subtilis and Staphylococcus aureus sctunisie.org. Another study identified 2-ethyl-1-hexanol, another hexanol derivative, as a compound that could inhibit the growth of Pseudomonas aeruginosa PAO1, a Gram-negative bacterium nih.gov. While these findings pertain to other hexanol compounds, they suggest a potential area of investigation for this compound, although specific data on its direct inhibitory effects on bacterial growth, particularly Gram-negative bacteria, were not extensively detailed in the provided search results. One comparative mention noted "Limited antimicrobial activity" for 6-Benzylamino-1-hexanol compared to this compound, implying some level of activity for this compound .
Assessment of Vapor Phase Antimicrobial Activity
The antimicrobial activity of volatile organic compounds, including hexanols, in the vapor phase has been explored. Studies have investigated the vapor phase antibacterial effects of hexanol and 1-hexanol thermofisher.comresearchgate.netmdpi-res.com. Research suggests that the application method, such as in the vapor phase, can influence antimicrobial efficacy, potentially by enhancing interaction with microbial surfaces . For example, 1-hexanol vapor at concentrations exceeding 50 ppm was shown to decrease the total viable bacterial count in vegetables like cabbage and inhibit bacterial growth in eggplants researchgate.net. While these studies highlight the potential for vapor phase antimicrobial activity among hexanol compounds, specific research detailing the vapor phase antimicrobial activity of this compound was not prominently featured in the provided information.
Antioxidant Properties and Cellular Protection Mechanisms
The antioxidant properties and mechanisms by which this compound might offer cellular protection were not explicitly detailed in the provided search results. General information regarding plant-derived phenolics notes their potential antioxidant properties d-nb.info. As this compound contains a phenyl group, which is a type of phenolic structure, this broad classification suggests a potential area for research. However, specific studies or detailed findings on the antioxidant activity or cellular protection mechanisms of this compound were not found within the scope of the provided information.
Neuroprotective Potential and Relevance in Neurological Disorder Research
Direct evidence regarding the neuroprotective potential of this compound and its relevance in neurological disorder research was not extensively provided in the search results. Some research on related compounds, such as benzylamine (B48309) derivatives, has indicated potential neuroprotective properties . Additionally, 6-Dimethylamino-1-hexanol, another hexanol derivative, has been investigated for its neuroprotective effects in oxidative stress models and its potential therapeutic role in lysosomal storage disorders . While these findings point to neuroactive properties within the broader class of hexanol derivatives or compounds with similar structural features, specific research on the neuroprotective potential of this compound itself was not detailed in the provided information.
Interaction with Biological Targets and Molecular Mechanisms
Investigations into how this compound interacts with specific biological targets and its underlying molecular mechanisms are crucial for understanding its potential biological activities.
Structure-Activity Relationship (SAR) Studies for Target Binding and Potency
Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity, including target binding and potency. While specific detailed SAR studies focused solely on this compound were not extensively found, research on related phenyl-substituted alcohols and compounds incorporating hexanol or phenyl moieties provides insights into potential SAR considerations.
Studies involving phenyl alcohols with varying alkyl chain lengths, such as 2-phenyl-1-ethanol, 3-phenyl-1-propanol, 4-phenyl-1-butanol, 5-phenyl-1-pentanol, and this compound, have been conducted to understand their physical and dielectric properties. acs.org This type of research, while not directly measuring biological activity, contributes to understanding how the length of the alkyl chain and the presence of the phenyl group influence molecular interactions, which can be relevant to biological target binding.
Furthermore, research on activity-based protein profiling probes has involved the synthesis of compounds incorporating a hexanol linker. universiteitleiden.nl While the focus is on the probe's ability to label enzymes, the design and synthesis of such probes often involve considering how the linker, including a hexanol chain, affects the probe's interaction with the target enzyme and its cellular permeability, which are aspects related to SAR.
Broader Biological Activity Screening (e.g., Antiviral, Anticancer Effects)
Broader biological activity screening of compounds like this compound can reveal potential therapeutic applications. While direct studies specifically detailing the antiviral or anticancer effects of this compound were not prominently found in the immediate search results, related research provides a context for potential activities.
Some studies have investigated the biological activities of structurally related compounds or extracts containing similar functional groups. For instance, research on the chemical composition and anticancer effects of plant extracts has identified various compounds, including hexanol derivatives, that exhibit activity against cancer cell lines. rjptonline.org While 2-Hexanol, 2-methyl- was identified as a major component in certain extracts with anticancer activity against a mice mammary carcinoma cell line, this is a different isomer from this compound. rjptonline.org
Research into benzylamine derivatives, which share a structural feature with this compound (a phenyl group linked to an alkyl chain), has indicated potential neuroprotective properties and other biological activities. Additionally, studies on other compounds containing a hexanol backbone with different substituents have explored various biological activities, including antimicrobial effects.
Role as a Biochemical Probe in Proteomics Research
Biochemical probes are valuable tools in proteomics research for studying protein function, interactions, and localization. These probes often contain a reactive group that targets specific proteins or enzyme classes, a tag for detection or enrichment, and a linker connecting these two components. The design of such probes requires careful consideration of their structure to ensure specificity and efficacy.
While this compound itself is not typically described as a biochemical probe, its structural components, particularly the hexanol chain, can be incorporated into the design of probes. For example, in the development of activity-based protein profiling (ABPP) probes for studying enzymes of the endocannabinoid system, linkers of varying lengths and compositions are utilized. universiteitleiden.nl The hexanol backbone could potentially serve as a linker component in the synthesis of such probes, influencing their properties like membrane permeability and the presentation of the reactive group or tag to the target protein.
Research on developing mass-tag affinity handles for proteomics has involved the synthesis of compounds incorporating a 6-amino-1-hexanol (B32743) structure. universiteitleiden.nl This highlights how a hexanol chain with a functional group at the terminal position can be used as a building block in the creation of tools for proteomics research, particularly for enriching labeled proteins for subsequent analysis by mass spectrometry. universiteitleiden.nl
The phenyl group in this compound could also be a feature in the design of probes, potentially contributing to interactions with hydrophobic pockets in proteins. However, the primary role of a simple alcohol like this compound in proteomics research is more likely as a synthetic intermediate or a structural component within a larger, more complex probe molecule designed to target specific proteins or pathways. The use of related compounds as building blocks in the synthesis of probes for activity-based proteomics underscores the potential indirect role of the hexanol structure in this field. nih.gov
Applications in Advanced Materials Science and Specialty Chemical Development
Use as an Intermediate in the Synthesis of Complex Organic Molecules
6-Phenyl-1-hexanol serves as a key intermediate in the synthesis of more complex organic molecules. cymitquimica.com Its structural features allow it to participate in various chemical reactions, contributing to the development of new compounds in organic chemistry. For example, it can be involved in the production of fragrances, plasticizers, and other organic compounds. ontosight.ai Research indicates its use as a precursor in synthesizing chiral ortho-benzyloxyphenyl oxazolines through a Wittig rearrangement process. The resulting compounds have shown potential in asymmetric synthesis and catalysis, highlighting the versatility of this compound as a synthetic building block.
Contribution to the Development of New Materials and Polymers
The compound this compound contributes to the development of new materials and polymers. ontosight.aiambeed.com While direct mentions of this compound's incorporation into polymers are limited in the search results, related phenyl alcohols and hexanol derivatives are noted in the context of polymer science and material building blocks. ambeed.comacs.orgresearchgate.netcanada.ca For instance, a study on stimuli-responsive polymers based on metal-organic frameworks mentions 1-hexanol (B41254) in the context of solvent selectivity. mdpi.com Another study discusses the synthesis of amphiphilic copolymers using a porphyrin monomer that was synthesized using 6-chloro-1-hexanol, a related compound, indicating the potential for functionalized hexanol derivatives in polymer chemistry. rsc.org Phenol derivatives, structurally related to the phenyl group in this compound, are also highlighted as building blocks for conducting polymers. researchgate.net
Building Block for Specialty Chemicals and Industrial Applications
This compound is utilized as a building block for specialty chemicals and in various industrial applications. ontosight.aichemscene.com Its properties make it suitable for use in the production of a range of industrial chemicals. ontosight.ai Specialty chemicals often require specific molecular structures, and this compound provides a versatile platform for constructing such molecules. ontosight.ai Its application in organic synthesis directly supports the development of these specialized products. cymitquimica.com
Precursor in Pharmaceutical and Fine Chemical Production
The compound this compound serves as a precursor in the production of pharmaceuticals and fine chemicals. cymitquimica.comontosight.ai Its hydroxyl functional group and phenyl moiety contribute to its potential in synthesizing molecules with desired biological activities. cymitquimica.comontosight.ai Fine chemicals, which are often precursors for the pharmaceutical industry, frequently utilize enzymatic reactions for stereoselective synthesis of optically active compounds. rsc.org While this compound is not explicitly detailed as a direct pharmaceutical precursor in the provided snippets, its role as an intermediate in complex organic synthesis cymitquimica.com and its mention in the context of pharmaceuticals and fine chemicals cymitquimica.comontosight.ai suggest its potential in this area. Vicinal amino alcohols, which can serve as building blocks for fine chemicals and have direct pharmaceutical applications, are produced through enzymatic transamination, indicating the broader chemical space where molecules like this compound or its derivatives might be relevant as starting materials or intermediates. rsc.org
Role in Bioconjugation Chemistry and Derivatization for Biological Probes
The role of this compound in bioconjugation chemistry and derivatization for biological probes is suggested by the use of related hexanol derivatives in such applications. While this compound itself is not specifically mentioned in the context of bioconjugation in the provided results, 6-mercapto-1-hexanol (B159029) (MCH) is discussed for its use in controlling the conformation of thiol-linked oligonucleotides on gold nanoparticle surfaces, which is relevant in biosensing assays and the development of biological probes. researchgate.netbiosynth.com MCH helps in preventing nonspecific adsorption and improving the hybridization ability of DNA strands, indicating the utility of functionalized hexanol backbones in creating interfaces for biological interactions. researchgate.net Additionally, the functionalization of fluorophores with various groups, including those that can be applied for bioconjugation, highlights the importance of introducing functional handles onto molecules for creating biological probes. acs.org Although this compound is not directly cited in these examples, the principles of using functionalized molecules for bioconjugation and probe development suggest a potential role for derivatives of this compound with appropriate functional groups.
Sustainability and Environmental Considerations in Research and Development
Degradation Pathways and Environmental Fate Studies
While direct studies on 6-Phenyl-1-hexanol's environmental breakdown are scarce, general principles regarding the degradation of similar organic compounds, particularly those containing aromatic rings and alcohol functional groups, can provide some context. Mononuclear aromatic compounds can undergo anaerobic degradation through pathways such as the benzoyl-CoA pathway. researchgate.net Aerobic biodegradation of phenolic compounds by microorganisms, such as Pseudomonas fluorescens, can proceed via meta-cleavage pathways. nih.gov However, applying these general mechanisms directly to the specific structure of this compound requires further dedicated research.
Some related phenylhexanol isomers or mixtures have shown indications of biodegradability. For instance, one safety data sheet for "PHENYL HEXANOL" (CAS 55066-48-3), which is a different isomer (gamma-methyl-Benzenepentanol), reports it as "Readily Biodegradable" with a 70-100% Green score. firmenich.com Another source, likely referring to a mixture or different isomer, also indicates ready biodegradability based on OECD301F testing. kao.com However, these findings cannot be directly extrapolated to this compound (CAS 2430-16-2) without specific studies on this compound.
The lack of comprehensive data on the degradation and environmental fate of this compound highlights the need for further research to accurately assess its environmental persistence and potential impact.
Integration of Green Chemistry Principles in Production and Utilization
The integration of green chemistry principles in the production and utilization of chemical compounds aims to reduce or eliminate the use and generation of hazardous substances. While detailed information on the specific application of green chemistry to the synthesis and use of this compound (CAS 2430-16-2) is not extensively documented in the provided search results, the general principles are relevant to its handling and potential manufacturing processes.
Chemical synthesis routes for this compound exist, such as the hydrogenation of 6-phenylhex-5-yn-1-ol. chemicalbook.com In the broader context of chemical manufacturing, including that of related compounds like certain phenylhexanol isomers or 6-Benzylamino-1-hexanol, green chemistry practices are increasingly being adopted. These practices can include the use of continuous flow reactors for enhanced efficiency and reduced reaction times, in-line analytics for real-time monitoring, and solvent recovery systems to minimize waste. firmenich.com One source notes that in the chemical synthesis of a related phenylhexanol (CAS 55066-48-3), green chemistry principles are followed whenever possible. firmenich.com
For this compound, applying green chemistry principles would involve considering factors such as the selection of less hazardous reagents and solvents, optimizing reaction conditions to minimize energy consumption, and designing processes that reduce waste generation. Further research and development efforts can focus on developing more sustainable synthesis routes and exploring environmentally friendly applications.
Combustion Research and Biofuel Applications of Related Hexanols
While this compound itself is not typically discussed in the context of biofuels due to its structure containing a phenyl group, research into the combustion properties and biofuel applications of related hexanol isomers, particularly 1-hexanol (B41254), provides valuable insights into the potential of hexanol-based compounds as alternative fuels.
1-Hexanol, a straight-chain alcohol with the formula C₆H₁₃OH, is considered a promising renewable long-chain alcohol for use as a biofuel. acs.orgscholaris.ca It possesses properties that make it an attractive alternative to petroleum-derived fuels, including a higher energy density and cetane number compared to shorter-chain alcohols like ethanol (B145695) and butanol. researchgate.netfrontiersin.org These characteristics suggest that 1-hexanol can be effectively blended with diesel fuel or used as a cosolvent in biodiesel mixtures. acs.orgscholaris.ca
Studies have investigated the performance and emission characteristics of engines running on 1-hexanol blends. For example, research on direct injection diesel engines using 1-hexanol blends (HEX10, HEX20, and HEX30) has shown effects on ignition delay, in-cylinder pressure, and heat release rates. researchgate.net The addition of 1-hexanol to diesel has been observed to increase NOx emissions at high loads while reducing smoke density at all loads with increasing hexanol content. researchgate.net
Beyond diesel engines, hexanol has also been explored as a potential fuel for gas turbines. Experimental trials using blends of hexanol with kerosene (B1165875) (JET A) in a small gas turbine engine demonstrated comparable thermal efficiency to pure JET A at high rotational velocities and a significant decrease in CO emissions at higher velocities. mdpi.com However, a slight increase in NOx emissions was noted, potentially attributed to the oxygen content of the fuel. mdpi.com
The production of 1-hexanol from renewable sources, such as glucose and ligno-cellulosic biomass, through engineered microorganisms is an active area of research, highlighting its potential as a sustainable biofuel. researchgate.netfrontiersin.orgnih.gov
While these studies focus on 1-hexanol, the research provides a foundation for understanding the combustion behavior of hexanol-based structures. However, the presence of the phenyl group in this compound would significantly alter its combustion characteristics compared to aliphatic hexanols like 1-hexanol, and dedicated research would be required to evaluate its potential in combustion or biofuel applications.
Compound Names and PubChem CIDs
Future Directions and Emerging Research Opportunities
Rational Design and Synthesis of Novel 6-Phenyl-1-hexanol Derivatives with Tailored Properties
Future research on this compound is poised to explore the rational design and synthesis of novel derivatives aimed at achieving tailored properties for specific applications. This involves modifying the core structure through various chemical transformations to enhance or alter its physical, chemical, and biological characteristics. For instance, the introduction of different functional groups onto the phenyl ring or the hexanol chain could lead to compounds with modified solubility, reactivity, or interaction with biological targets. Research into structurally related compounds, such as benzylamine (B48309) derivatives, has indicated potential neuroprotective properties, suggesting that modifications to this compound could yield analogues with enhanced or novel therapeutic potential. The synthesis of such derivatives often employs established organic chemistry techniques, including nucleophilic substitution or catalytic reactions, with ongoing efforts to optimize yields and purity. chemicalbook.com The exploration of diverse synthetic routes, potentially involving different precursors like 6-phenylhex-5-yn-1-ol, is also a key area for developing a range of derivatives. chemicalbook.com
Deepening Mechanistic Understanding of Biological and Catalytic Actions
A significant area for future research lies in gaining a deeper mechanistic understanding of this compound's actions, particularly in biological systems and as a potential catalyst or ligand. While its use as a precursor in pharmaceuticals and specialty chemicals is known, the precise molecular mechanisms underlying any biological interactions or catalytic activities require further investigation. ontosight.ai Studies on related hexanol compounds have shown potential antimicrobial effects, suggesting that exploring the mechanism of action of this compound against various microorganisms could be a fruitful avenue. researchgate.net Understanding how the phenyl group and the hydroxyl group influence interactions with enzymes, receptors, or other biological molecules is crucial for unlocking its full potential in pharmacological or biological applications. Similarly, if this compound or its derivatives demonstrate catalytic properties, detailed mechanistic studies would be necessary to optimize their efficiency and selectivity for various chemical transformations.
Advanced Computational-Experimental Integration for Predictive Modeling
Integrating advanced computational methods with experimental research is an emerging direction for studying this compound. Computational techniques, such as Density Functional Theory (DFT) or molecular dynamics simulations, can provide valuable insights into the compound's electronic structure, reactivity, and interactions at a molecular level. These computational studies can help predict the properties of novel derivatives, explore potential reaction pathways in synthesis, and model the binding or interaction with biological targets. Combining these predictions with experimental validation can accelerate the discovery and development process for new applications of this compound and its analogues. For example, computational modeling could help in the rational design of derivatives with enhanced solubility or targeted biological activity, which can then be synthesized and tested experimentally.
Exploration in Novel Therapeutic Areas and Material Science Innovations
The potential of this compound extends to explorations in novel therapeutic areas and innovations in material science. Given its use as an intermediate in pharmaceuticals and specialty chemicals, identifying specific therapeutic applications beyond general precursor use is a key future direction. ontosight.ai Research into structurally similar compounds has hinted at potential in areas like neuroprotection, suggesting avenues for investigation into this compound's own biological activities. In material science, the compound's structure, featuring both a hydrophobic phenyl group and a hydrophilic hydroxyl group, makes it a potential building block for designing new materials with tailored properties. ontosight.ai This could include applications in polymers, surfactants, or other functional materials. The exploration of its use in the development of novel drug delivery systems or as a component in advanced materials with specific optical, electronic, or mechanical properties represents exciting future opportunities.
Development of Sustainable Synthesis and Application Methodologies
Developing sustainable synthesis and application methodologies for this compound is crucial for its long-term viability and environmental responsibility. Current synthesis methods may involve conditions that are energy-intensive or generate significant waste. usda.gov Future research should focus on exploring greener chemistry approaches, such as developing catalytic methods that operate under milder conditions, utilizing renewable feedstocks, or improving atom economy. usda.gov The use of continuous flow reactors and in-line analytics could also contribute to more efficient and sustainable large-scale production. Furthermore, research into the environmental impact of this compound throughout its lifecycle and developing methods for its safe handling, storage, and disposal are essential aspects of sustainable development. ontosight.aifishersci.ca Exploring applications that minimize environmental footprint and promote resource efficiency will also be a key focus.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 6-phenyl-1-hexanol in laboratory settings?
- Methodological Answer : Synthesis typically involves Grignard reactions or Friedel-Crafts alkylation to introduce the phenyl group to a hexanol backbone. Characterization relies on techniques like GC-MS (to confirm purity ≥97% as per vendor specifications ) and NMR spectroscopy (to verify the structure via chemical shifts for the hydroxyl group and aromatic protons). Infrared (IR) spectroscopy can authenticate functional groups, as noted in the "Infrared Spectrum: Authentic" descriptor .
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
- Methodological Answer : Critical properties include:
- Boiling Point : 154–155°C at 11 mmHg (measured via distillation under reduced pressure) .
- Density : 0.950 g/mL (determined using a pycnometer or digital densitometer) .
- Refractive Index : 1.510–1.512 (measured with a refractometer at 20°C) .
These parameters are essential for solvent selection and reaction optimization.
Q. What safety protocols are recommended for handling this compound in laboratory experiments?
- Methodological Answer : Per GHS guidelines, use eye protection, gloves, and respiratory masks to mitigate irritation risks . In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for spill management . Ventilation systems should minimize vapor inhalation .
Advanced Research Questions
Q. How can researchers resolve contradictions in predictive models for this compound’s toxicity?
- Methodological Answer : In QSAR studies, this compound was identified as an outlier in toxicity predictions for Tetrahymena pyriformis due to its unique hydrophobicity and steric effects . To validate models, researchers should:
- Compare experimental toxicity data (e.g., EC50 values) with computational predictions.
- Perform horizontal validation using external datasets to assess robustness .
- Adjust descriptors to account for long-chain aliphatic-aromatic interactions.
Q. What methodologies are effective for assessing the biological activity of this compound in vitro?
- Methodological Answer : Use biochemical assays to evaluate interactions with enzymes or receptors. For example:
- Measure inhibitory effects on alcohol dehydrogenases via spectrophotometric assays.
- Quantify cytotoxicity using cell viability assays (e.g., MTT) in mammalian cell lines.
Note: Ensure purity >97% (GC) to avoid interference from impurities .
Q. How can mechanistic studies elucidate the role of this compound in photochemical or oxidative reactions?
- Methodological Answer : Design experiments to:
- Track degradation pathways under UV light using HPLC-MS to identify intermediates.
- Measure oxidation kinetics via oxygen consumption assays in controlled atmospheres.
- Compare reactivity with analogues (e.g., 2-ethyl-1-hexanol) to isolate structural influences .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported physicochemical data for this compound?
- Methodological Answer : Cross-reference datasets from authoritative sources like NIST WebBook and vendor specifications . For example:
- Verify boiling points under consistent pressure conditions (e.g., 11 mmHg vs. 760 mmHg).
- Use thermogravimetric analysis (TGA) to confirm thermal stability and decomposition thresholds.
Experimental Design Considerations
Q. What strategies optimize the use of this compound in multi-step synthetic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
